
(2,3,3,5,5,6,6-Heptafluoro-1,4-dioxan-2-yl)(trimethyl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,3,3,5,5,6,6-Heptafluoro-1,4-dioxan-2-yl)(trimethyl)silane is a fluorinated organosilicon compound. It is characterized by the presence of a heptafluorodioxane ring and a trimethylsilyl group. This compound is of interest due to its unique chemical properties, which make it useful in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,3,3,5,5,6,6-Heptafluoro-1,4-dioxan-2-yl)(trimethyl)silane typically involves the reaction of heptafluorodioxane with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl chloride. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through distillation or chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for mixing and reaction control ensures consistent product quality. Additionally, advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions
(2,3,3,5,5,6,6-Heptafluoro-1,4-dioxan-2-yl)(trimethyl)silane undergoes various chemical reactions, including:
Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form silanols or siloxanes.
Reduction Reactions: Reduction of the compound can lead to the formation of silanes with different substituents.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride or potassium tert-butoxide in aprotic solvents like tetrahydrofuran (THF) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Silanols: Formed through oxidation reactions.
Siloxanes: Result from further oxidation or condensation reactions.
Substituted Silanes: Produced via nucleophilic substitution reactions.
Scientific Research Applications
(2,3,3,5,5,6,6-Heptafluoro-1,4-dioxan-2-yl)(trimethyl)silane has several applications in scientific research:
Biology: Employed in the modification of biomolecules to study their interactions and functions.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and biocompatibility.
Industry: Utilized in the production of specialty polymers and coatings with enhanced chemical resistance and durability.
Mechanism of Action
The mechanism of action of (2,3,3,5,5,6,6-Heptafluoro-1,4-dioxan-2-yl)(trimethyl)silane involves its ability to participate in various chemical reactions due to the presence of the reactive trimethylsilyl group and the electron-withdrawing fluorinated dioxane ring. The compound can interact with nucleophiles and electrophiles, facilitating the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.
Comparison with Similar Compounds
Similar Compounds
- (2,2,3,3,4,4,5,5-Octafluoro-1,4-dioxan-2-yl)(trimethyl)silane
- (2,2,3,3,5,5,6,6-Octafluoro-1,4-dioxan-2-yl)(trimethyl)silane
- (2,2,3,3,4,4,5,5,6,6-Decafluoro-1,4-dioxan-2-yl)(trimethyl)silane
Uniqueness
(2,3,3,5,5,6,6-Heptafluoro-1,4-dioxan-2-yl)(trimethyl)silane is unique due to its specific fluorination pattern, which imparts distinct electronic and steric properties. These properties influence its reactivity and make it suitable for specialized applications where other similar compounds may not perform as effectively.
Properties
CAS No. |
61448-95-1 |
---|---|
Molecular Formula |
C7H9F7O2Si |
Molecular Weight |
286.22 g/mol |
IUPAC Name |
(2,3,3,5,5,6,6-heptafluoro-1,4-dioxan-2-yl)-trimethylsilane |
InChI |
InChI=1S/C7H9F7O2Si/c1-17(2,3)7(14)6(12,13)15-4(8,9)5(10,11)16-7/h1-3H3 |
InChI Key |
XRMQMHJENHEHPM-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C1(C(OC(C(O1)(F)F)(F)F)(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.